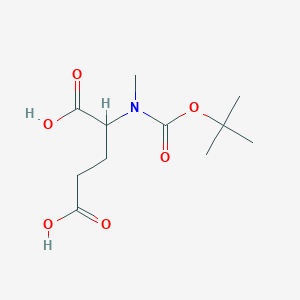

Boc-N-Me-Glu-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-N-Me-Glu-OH, also known as N-tert-butoxycarbonyl-N-methyl-L-glutamic acid, is a derivative of L-glutamic acid. It is commonly used in peptide synthesis as a protecting group for the amino group, preventing unwanted side reactions during the synthesis process. The compound is characterized by its tert-butoxycarbonyl (Boc) group, which is a widely used protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-N-Me-Glu-OH typically involves the protection of the amino group of L-glutamic acid with a Boc group. This is achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-N-Me-Glu-OH undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Substitution Reactions: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Substitution: Alkyl or aryl halides, base (e.g., sodium hydride)

Major Products Formed

Deprotection: L-glutamic acid

Coupling: Peptides or peptide derivatives

Substitution: N-alkyl or N-aryl derivatives of this compound

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of Boc-N-Methyl-L-Glutamic Acid span several domains:

Chemistry

- Peptide Synthesis : Boc-N-Methyl-L-Glutamic Acid serves as a building block in the synthesis of peptides and other complex molecules. Its unique structure allows for specific reactivity and selectivity in chemical reactions.

- Protecting Group : The compound functions effectively as a protecting group during the synthesis process, ensuring that the amino group remains unreacted until deprotection is desired.

Biology

- Protein-Protein Interactions : It is employed in studies examining protein-protein interactions and enzyme mechanisms, contributing to our understanding of cellular processes and signaling pathways.

- Molecular Biology Research : The compound aids in the design of experiments that require precise modifications to amino acids within proteins.

Medicine

- Peptide-Based Drugs : Boc-N-Methyl-L-Glutamic Acid is utilized in the development of peptide-based therapeutics. Its ability to modify peptide structures enhances drug efficacy and specificity.

- Targeted Drug Delivery : The compound has potential applications in creating targeted drug delivery systems that improve therapeutic outcomes while minimizing side effects .

Case Study 1: Microwave-Assisted Deprotection

A study demonstrated a microwave-enhanced method for rapid deprotection of the Boc group using p-toluenesulfonic acid (p-TsOH). This method allowed for complete deprotection within 30 seconds, significantly improving efficiency compared to traditional methods that could take hours. The study highlighted its application in synthesizing N-methyl amino acid benzyl esters from Boc-N-Methyl amino acids .

Case Study 2: Synthesis of Peptide Inhibitors

In another research effort, Boc-N-Methyl-L-Glutamic Acid was utilized to create peptide inhibitors targeting malaria parasites. The study showcased how modifications to the amino acids could enhance inhibitory properties against specific biological targets, emphasizing the compound's versatility in medicinal chemistry applications .

Wirkmechanismus

The mechanism of action of Boc-N-Me-Glu-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions by forming a stable carbamate linkage. During deprotection, the Boc group is cleaved under acidic conditions, releasing carbon dioxide and forming the free amino group. This process is facilitated by the resonance stabilization of the intermediate carbocation and the elimination of the tert-butyl group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-Glu-OH: N-tert-butoxycarbonyl-L-glutamic acid

Boc-Gln-OH: N-tert-butoxycarbonyl-L-glutamine

Boc-Asp-OH: N-tert-butoxycarbonyl-L-aspartic acid

Uniqueness

Boc-N-Me-Glu-OH is unique due to the presence of the methyl group on the nitrogen atom, which provides additional steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of peptides with specific structural requirements .

Eigenschaften

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(4)7(9(15)16)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMNLLDSCMBEPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.